

Spectroscopic Deep Dive: A Comparative Analysis of 3-Methylquinoline and Its Derivatives

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Compound of Interest		
Compound Name:	3-Methylquinoline	
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For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of **3-methylquinoline** and its key derivatives, offering insights into how substituent changes impact their spectral characteristics. The data presented is supported by detailed experimental protocols and visual workflows to facilitate replication and further investigation.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3] The addition of a methyl group at the 3-position to create **3-methylquinoline** serves as a foundational modification, and further substitutions on this scaffold can significantly alter its physicochemical and biological properties. Spectroscopic analysis is a critical tool for elucidating these structural modifications and understanding their electronic consequences. This guide presents a comparative analysis of the UV-Vis, FT-IR, ¹H NMR, and Mass Spectrometry data for **3-methylquinoline** and its selected chloro, nitro, and carboxylic acid derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-methylquinoline** and its derivatives. These derivatives were chosen to illustrate the effect of electron-withdrawing (-Cl, -



NO₂) and electron-donating/conjugating (-COOH) groups at various positions on the quinoline ring.

Table 1: UV-Vis Spectroscopic Data

Compound	Solvent	λmax (nm)	Reference
3-Methylquinoline	-	-	Data not available
8-Nitroquinoline	-	275, 301, 315	[4]
Quinoline-2-carboxylic acid derivatives	Methanol, Chloroform	Not specified	[5]
Quinoline-7- carboxaldehyde	-	200-400	[6]

Note: Comprehensive UV-Vis data for a consistent set of **3-methylquinoline** derivatives was not readily available in the searched literature.

Table 2: FT-IR Spectroscopic Data (Key Peaks, cm⁻¹)

Compound	C-H Stretch (Aromatic)	C=N Stretch	C=C Stretch (Aromatic)	Substituent -Specific Peaks	Reference
3- Methylquinoli ne	~3050	~1620	~1580, 1500	-	[7]
2-Chloro-3- methylquinoli ne	~3060	1622	1588	C-Cl: 776	[5]
2-Chloro-3- formyl-8- nitroquinoline	3050	1628	-	C=O: 1693, NO ₂ : 1525	[5]
8- Nitroquinoline	-	-	-	NO ₂ : Not specified	[8]



Table 3: ^1H NMR Spectroscopic Data (δ , ppm in CDCl 3)

Comp ound	H2	H4	H5	Н6	H7	Н8	Methyl	Refere nce
3- Methylq uinoline	8.7	7.9	8.1	7.6	7.7	7.5	2.5	[9]
2- Chloro- 3- methyl- 8- nitroqui noline	-	8.3	7.1- 7.63 (m)	7.1- 7.63 (m)	7.1- 7.63 (m)	-	2.48	[5]
8- Methylq uinoline	8.949	8.120	7.653	7.432	7.386	-	2.826	[10]
6- Methylq uinoline	8.843	8.044	7.55	-	7.54	8.004	2.523	[11]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+	Key Fragment lons	Reference
3-Methylquinoline	143	142, 115	[12]
2-Chloro-3- methylquinoline	177/179	Not specified	[7][13]
8-Nitro-2- methylquinoline	188	130, 115	[12]
8-Nitroquinoline	174	128, 116	[4]



Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific experimental conditions may vary based on the instrument and sample properties.

UV-Vis Spectroscopy

- Sample Preparation: A stock solution of the quinoline derivative is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL. A dilution is then made to obtain a final concentration in the range of 1-10 μg/mL.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solvent.
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Liquid Samples: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solid Samples: The solid sample is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FT-IR spectrometer is used. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
- Data Acquisition: The sample is placed in the instrument, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of key absorption bands are reported in wavenumbers (cm⁻¹).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 5-10 mg of the quinoline derivative is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: The ¹H NMR spectrum is acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a suitable
 inlet system. For volatile compounds, gas chromatography (GC-MS) is often used. For less
 volatile or thermally labile compounds, direct infusion or liquid chromatography (LC-MS) with
 an appropriate ionization source (e.g., electrospray ionization ESI) is employed.
- Ionization: Electron Impact (EI) is a common ionization method for GC-MS, which provides characteristic fragmentation patterns. ESI is a soft ionization technique often used in LC-MS that typically yields the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Biological Activity and Potential Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, with significant research focused on their potential as anticancer agents.[14] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For example, some quinoline derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[15]



Below is a generalized workflow for assessing the anticancer activity of **3-methylquinoline** derivatives and a conceptual signaling pathway that could be targeted.

Experimental Workflow for Anticancer Activity Screening Synthesis & Characterization Synthesis of 3-Methylquinoline Derivatives Purification (e.g., Chromatography) Spectroscopic Characterization (NMR, IR, MS) In Vitro Assays Cancer Cell Line Culture (e.g., MCF-7, HeLa) Cytotoxicity Assay (e.g., MTT Assay) Apoptosis Assay (e.g., Flow Cytometry) Mechanistic Studies Western Blot for Protein Expression Kinase Inhibition Assay (e.g., VEGFR-2) Determine IC50 Data Analysis & SAR

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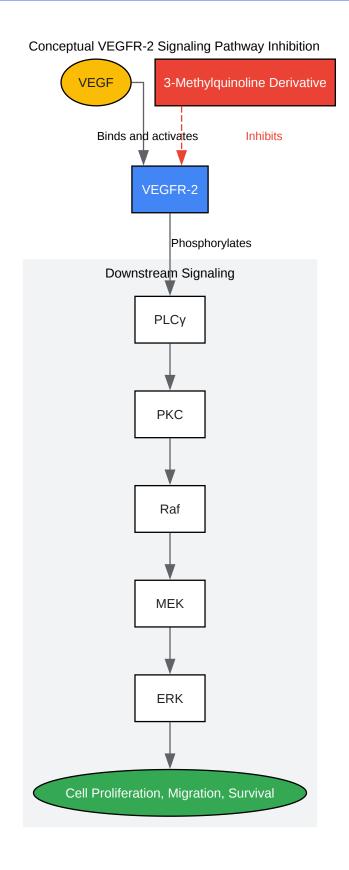


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Caption: Workflow for anticancer screening of **3-methylquinoline** derivatives.

The anticancer activity of certain quinoline derivatives can be attributed to their ability to interfere with critical cell signaling pathways. One such pathway is the VEGFR-2 signaling cascade, which is essential for angiogenesis, the formation of new blood vessels that tumors need to grow.





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Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline derivative.



Conclusion

The spectroscopic data presented in this guide highlight the influence of various substituents on the electronic environment of the **3-methylquinoline** scaffold. Chloro and nitro groups, being electron-withdrawing, tend to shift proton signals downfield in the ¹H NMR spectra and introduce characteristic bands in the FT-IR spectra. Carboxylic acid groups introduce their own distinct spectral features. The observed biological activities of quinoline derivatives underscore the importance of these compounds in drug discovery. The provided experimental protocols and conceptual diagrams offer a framework for further research and development of novel **3-methylquinoline**-based therapeutic agents. Further systematic studies correlating specific spectroscopic shifts with biological activity will be invaluable in designing next-generation quinoline drugs.

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